4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a sulfonamide group, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Benzamide: The final step involves coupling the intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: 4-(4-aminophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide.
Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular proteins. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- 4-(4-bromophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
Uniqueness
The presence of the fluorine atom in 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can affect their binding affinity to biological targets.
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O5S2/c23-16-5-11-19(12-6-16)34(31,32)26-17-7-1-15(2-8-17)21(28)25-22-24-20(13-33-22)14-3-9-18(10-4-14)27(29)30/h1-13,26H,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAAKGUEGQAMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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